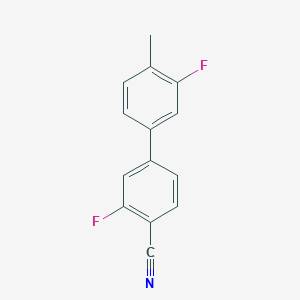

4-Cyano-3,3'-difluoro-4'-methylbiphenyl

Descripción general

Descripción

4-Cyano-3,3’-difluoro-4’-methylbiphenyl is an organic compound with the molecular formula C14H9F2N It is a biphenyl derivative characterized by the presence of cyano, difluoro, and methyl groups on the biphenyl structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3,3’-difluoro-4’-methylbiphenyl typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3,3’-difluoro-4’-methylbiphenyl.

Reaction with Cyanide Source: The bromo compound is reacted with a cyanide source, such as copper(I) cyanide, under appropriate conditions to introduce the cyano group.

Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 4-Cyano-3,3’-difluoro-4’-methylbiphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Análisis De Reacciones Químicas

Types of Reactions

4-Cyano-3,3’-difluoro-4’-methylbiphenyl can undergo various chemical reactions, including:

Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Nucleophilic Substitution: Substituted biphenyl derivatives.

Electrophilic Aromatic Substitution: Halogenated or nitrated biphenyl derivatives.

Reduction: Amino-substituted biphenyl derivatives.

Aplicaciones Científicas De Investigación

Material Science Applications

Liquid Crystals

One of the prominent applications of 4-Cyano-3,3'-difluoro-4'-methylbiphenyl is in the development of liquid crystal displays (LCDs). The compound's molecular structure allows it to exhibit liquid crystalline behavior, which is essential for the functioning of LCDs. Its ability to form stable liquid crystal phases makes it a suitable candidate for use in advanced display technologies .

Organic Light Emitting Diodes (OLEDs)

The compound has also been investigated for its potential use in OLEDs. OLED technology relies on organic compounds that emit light when an electric current is applied. The unique electronic properties of this compound contribute to its effectiveness in enhancing the efficiency and color purity of OLED devices .

Pharmaceutical Applications

Drug Development

In pharmaceutical research, this compound has been studied as a potential intermediate in the synthesis of various bioactive compounds. Its cyano group can serve as a versatile functional group for further chemical modifications, facilitating the development of new therapeutic agents .

Selective Androgen Receptor Modulators (SARMs)

Research has indicated that compounds related to this compound may exhibit selective androgen receptor modulator (SARM) activity. SARMs are being explored for their potential use in treating conditions such as muscle wasting and osteoporosis. The pharmacological profile of these compounds suggests they could provide anabolic benefits without the adverse effects associated with traditional anabolic steroids .

Chemical Synthesis and Industrial Applications

Intermediate for Synthesis

The compound serves as an important intermediate in the synthesis of various organic chemicals. Its structure allows for multiple pathways in synthetic chemistry, making it valuable in the production of agrochemicals and other specialty chemicals .

Agrochemical Research

In agricultural chemistry, derivatives of this compound have been evaluated for their potential as herbicides and insecticides. The cyano group enhances the biological activity of these compounds against pests while minimizing their impact on non-target organisms .

- Liquid Crystal Displays : A study demonstrated that incorporating this compound into liquid crystal formulations improved thermal stability and response times compared to conventional materials.

- Pharmaceutical Development : Research highlighted the use of this compound as a precursor for synthesizing novel anti-cancer agents, showcasing its versatility in medicinal chemistry.

- Agrochemical Efficacy : Field trials indicated that formulations containing derivatives of this compound provided effective pest control with reduced toxicity to beneficial insects.

Mecanismo De Acción

The mechanism of action of 4-Cyano-3,3’-difluoro-4’-methylbiphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and difluoro groups can influence the compound’s binding affinity and specificity for these targets.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Cyano-3,5-difluorophenyl 4-butyl-benzoate

- 3,3’-Difluoro-4’-methylbiphenyl

- 4-Cyano-3,3’-difluorobiphenyl

Uniqueness

4-Cyano-3,3’-difluoro-4’-methylbiphenyl is unique due to the specific arrangement of the cyano, difluoro, and methyl groups on the biphenyl structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Actividad Biológica

Overview

4-Cyano-3,3'-difluoro-4'-methylbiphenyl (CAS No. 1381944-86-0) is an organic compound notable for its unique structural characteristics, including cyano, difluoro, and methyl substituents on a biphenyl framework. This compound has garnered attention in various fields, particularly in biological and medicinal chemistry due to its potential biological activity and interactions with biomolecules.

The molecular formula of this compound is C14H9F2N. Its structure allows for diverse chemical reactions, including:

- Nucleophilic Substitution : The cyano group can participate in nucleophilic substitution reactions.

- Electrophilic Aromatic Substitution : The aromatic rings can undergo electrophilic aromatic substitution.

- Reduction : The cyano group can be reduced to an amine under specific conditions.

The biological activity of this compound is believed to involve its interaction with various molecular targets such as enzymes or receptors. The presence of the cyano and difluoro groups may enhance the compound's binding affinity and specificity, influencing its pharmacological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Similar biphenyl derivatives have been shown to inhibit fungal growth, indicating potential applications in agriculture and medicine.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, related compounds have been studied for their inhibitory effects on aldose reductase (ALR2), which is implicated in diabetic complications .

- Cell Viability Effects : In vitro studies are necessary to explore the effects of this compound on cell viability and proliferation. Compounds with similar structures have demonstrated significant antiproliferative activities against cancer cell lines .

Case Studies

Several case studies highlight the biological significance of biphenyl derivatives:

- A study on related compounds revealed their capacity to modulate gene expression associated with metabolic pathways in response to environmental toxins . This suggests that this compound could similarly affect gene regulation.

- Research into the bioaccumulation potential of biphenyls indicates that such compounds can persist in biological systems, raising concerns about their long-term effects on health and the environment .

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities:

Propiedades

IUPAC Name |

2-fluoro-4-(3-fluoro-4-methylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F2N/c1-9-2-3-10(6-13(9)15)11-4-5-12(8-17)14(16)7-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRBIMAMFQJRTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743071 | |

| Record name | 3,3'-Difluoro-4'-methyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381944-86-0 | |

| Record name | 3,3'-Difluoro-4'-methyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.